molecular formula C₁₇H₂₀D₄O₄ B1152477 Monononyl Phthalate-d4

Monononyl Phthalate-d4

Cat. No.: B1152477
M. Wt: 296.39
Attention: For research use only. Not for human or veterinary use.
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Description

Monononyl Phthalate-d4 (CAS RN: 1202865-43-7) is a deuterated derivative of monononyl phthalate, where four hydrogen atoms are replaced with deuterium. Its molecular formula is C₂₆H₃₈D₄O₄, with a molecular weight of 422.63 g/mol . It is commonly used as an analytical standard in environmental monitoring, particularly for detecting phthalate contamination in soil, water, and consumer products. The compound is typically prepared as a 100 mg/L solution in cyclohexane for precise quantification in gas chromatography-mass spectrometry (GC-MS) workflows .

Properties

Molecular Formula

C₁₇H₂₀D₄O₄

Molecular Weight

296.39

Synonyms

1,2-Benzenedicarboxylic Acid Monononyl Ester-d4;  Nonyl Alcohol Phthalate-d4;  Phthalic Acid Monononyl Ester-d4;  Mono(n-nonyl) Phthalate-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares Monononyl Phthalate-d4 with structurally related deuterated phthalates:

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Key Applications Physical Properties
This compound C₂₆H₃₈D₄O₄ 422.63 1202865-43-7 Environmental analysis Cyclohexane solution; stable at -20°C
Monomethyl Phthalate-d4 C₉H₈O₄ 180.16 - NMR reagent, metabolite studies White solid; mp 84–86°C
Monoethyl Phthalate-d4 C₁₀H₆D₄O₄ 198.21 1219806-03-7 Urinary biomarker for thyroid cancer Soluble in DMSO; stored at -20°C
Monooctyl Phthalate-d4 C₁₆H₁₈D₄O₄ 282.37 1398065-74-1 Anti-mycobacterial research Neat liquid; >95% purity
Diisononyl Phthalate-d4 C₂₆H₃₈D₄O₄ 422.64 1332965-90-8 Toxicity assessments Stable at room temperature
Diethyl Phthalate-d4 C₁₂H₁₄D₄O₄ 226.25 - GC-MS internal standard Soluble in acetonitrile

Notes:

  • Branching vs. Chain Length: Diisononyl Phthalate-d4 differs from this compound in alkyl-chain branching (iso- vs. linear nonyl groups), affecting metabolic pathways and environmental persistence .
  • Deuterium Positioning: Monoethyl Phthalate-d4 retains deuterium on the benzene ring, enhancing stability in metabolic studies .

Research Findings and Discrepancies

  • Regulatory Assessments: Diisononyl Phthalate-d4 is classified as a reproductive toxin in animal models, with human exposure limits under ongoing review .
  • Analytical Challenges: Cross-reactivity between linear and branched phthalates (e.g., Monononyl vs. Diisononyl) complicates environmental monitoring, necessitating isotope-specific protocols .

Q & A

Basic Research Questions

Q. How should Monononyl Phthalate-d4 standards be prepared and stored to ensure stability in environmental analysis?

  • Methodological Answer : this compound standards are typically prepared in solvents such as cyclohexane at concentrations like 100 mg/L. Fresh preparation is recommended weekly to minimize degradation, with storage at −20°C to maintain stability. Validation of stability involves periodic analysis using techniques like LC-MS/MS to confirm no degradation products (e.g., free phthalic acid) are formed during storage .

Q. What analytical techniques are most reliable for quantifying this compound in environmental matrices?

  • Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) or electron capture detection (GC-ECD) are standard methods. Deuterated internal standards (e.g., diethyl phthalate-d4) are often added to correct for matrix effects and instrument variability. For complex matrices, isotope dilution mass spectrometry (IDMS) enhances accuracy by compensating for recovery losses .

Q. Why are deuterated internal standards like this compound critical in mass spectrometry-based analyses?

  • Methodological Answer : Deuterated analogs (e.g., this compound) co-elute with non-deuterated phthalates but have distinct mass-to-charge ratios, enabling precise quantification via isotope dilution. This minimizes errors from matrix interference and ionization efficiency variations. Isotopic purity (>98%) must be verified using NMR or high-resolution MS to avoid cross-contamination .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation parameters for this compound in complex environmental samples?

  • Methodological Answer : Optimization involves testing column phases (e.g., DB-5MS for GC), gradient elution profiles, and mobile phase additives (e.g., 0.1% formic acid in LC). For co-eluting isomers, tandem MS/MS with multiple reaction monitoring (MRM) enhances specificity. Method validation should include spike-and-recovery experiments in representative matrices (e.g., soil, water) .

Q. What strategies validate the absence of matrix effects when using this compound as an internal standard?

  • Methodological Answer : Matrix effects are assessed by comparing the signal of the deuterated standard in solvent versus matrix extracts. Post-column infusion experiments or standard addition methods can quantify ion suppression/enhancement. If matrix effects exceed 20%, sample cleanup (e.g., solid-phase extraction with C18 cartridges) or dilution is recommended .

Q. How can discrepancies in phthalate quantification data from GC-MS and LC-MS/MS methods be reconciled?

  • Methodological Answer : Discrepancies often arise from differences in ionization efficiency (e.g., GC-MS favors volatile derivatives, while LC-MS/MS detects underivatized compounds). Harmonization involves using certified reference materials (CRMs) and cross-validating methods with interlaboratory studies. Statistical tools like Bland-Altman plots help identify systematic biases .

Q. What are the current data gaps in understanding the environmental fate of this compound and its metabolites?

  • Methodological Answer : Key gaps include long-term stability in anaerobic environments, metabolic pathways in microbial communities, and interactions with microplastics. Research should combine field sampling (e.g., sediment cores) with stable isotope probing (SIP) to trace degradation products. Computational models (e.g., QSARs) can predict persistence and bioaccumulation potential .

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